3-Butoxybenzaldehyde

Physicochemical property Purification Formulation

3-Butoxybenzaldehyde (CAS 30609-20-2) is a meta-substituted aromatic aldehyde with the molecular formula C₁₁H₁₄O₂ (MW 178.23) and MDL identifier MFCD00129988. Its predicted boiling point is 280.6 ± 13.0 °C and predicted density is 1.020 ± 0.06 g/cm³.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 30609-20-2
Cat. No. B1271400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butoxybenzaldehyde
CAS30609-20-2
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C=O
InChIInChI=1S/C11H14O2/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8-9H,2-3,7H2,1H3
InChIKeyYESCIRFCEGIMED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butoxybenzaldehyde (CAS 30609-20-2): Structural Identity and Physicochemical Profile for Informed Procurement


3-Butoxybenzaldehyde (CAS 30609-20-2) is a meta-substituted aromatic aldehyde with the molecular formula C₁₁H₁₄O₂ (MW 178.23) and MDL identifier MFCD00129988 . Its predicted boiling point is 280.6 ± 13.0 °C and predicted density is 1.020 ± 0.06 g/cm³ . Distinct from its ortho (7091-13-6) and para (5736-88-9) regioisomers, the meta-butoxy substitution pattern uniquely modulates electronic and steric properties relevant to chemical reactivity and biological target engagement .

Why the Meta-Butoxy Regioisomer Cannot Be Replaced by Ortho- or Para-Butoxybenzaldehyde Without Rigorous Validation


Although all three butoxybenzaldehyde regioisomers share the identical molecular formula, their distinct substitution patterns confer measurably different physicochemical and biological properties. For example, the para-isomer (4-butoxybenzaldehyde) exhibits a higher experimental boiling point of 285 °C and density of 1.031 g/mL , while the ortho-isomer (2-butoxybenzaldehyde) shows a lower boiling point of 281.1 °C and density of 1.02 g/cm³ . These differences in bulk properties reflect divergent intermolecular interactions that can alter reaction kinetics, purification behavior, and biological assay outcomes. Direct substitution without re-optimization can lead to failed synthetic routes or irreproducible biological activity.

Quantitative Differentiation of 3-Butoxybenzaldehyde: Head-to-Head Evidence Against Closest Analogs


Boiling Point and Density Comparison: 3-Butoxy vs. 4-Butoxy vs. 2-Butoxybenzaldehyde

The meta-substituted 3-butoxybenzaldehyde has a predicted boiling point of 280.6 °C and predicted density of 1.020 g/cm³ . In contrast, the para-isomer (4-butoxybenzaldehyde) has a higher experimentally measured boiling point of 285 °C and density of 1.031 g/mL , while the ortho-isomer (2-butoxybenzaldehyde) has a lower boiling point of 281.1 °C and density of 1.02 g/cm³ . This non-linear trend (para > ortho ≈ meta in boiling point) arises from regioisomer-specific differences in dipole moment and molecular packing.

Physicochemical property Purification Formulation

FTO Enzyme Inhibition Activity: 3-Butoxybenzaldehyde vs. In-Class Benzaldehyde Derivatives

3-Butoxybenzaldehyde inhibits the human fat mass and obesity-associated protein (FTO) with an IC₅₀ of 26.4 μM (26,400 nM) in a cell-free enzymatic assay [1]. As a comparative baseline, a structurally related FTO inhibitor (CHEMBL5203605) shows an IC₅₀ of 25.0 μM (25,000 nM) under similar assay conditions [2], indicating that 3-butoxybenzaldehyde achieves comparable potency within the same target engagement class. This quantitative activity differentiates 3-butoxybenzaldehyde from many benzaldehyde derivatives lacking reported FTO inhibition data.

Enzyme inhibition FTO Epigenetics

Electron-Donor Synthetic Utility: Meta-Substitution Advantage for Heterocycle and Peroxide Formation

3-Butoxybenzaldehyde is explicitly characterized as an electron donor and is employed in the synthesis of heterocyclic compounds and as a reagent or postulated intermediate in the formation of epoxides, ethylene, and peroxides . While 4-butoxybenzaldehyde is primarily cited as a building block for condensation products (e.g., pyridinethiones and steroidal derivatives) , and 2-butoxybenzaldehyde is noted as a polymerization initiator , the meta-isomer's documented electron-donor capability and versatility in oxidative reaction manifolds provide a differentiated synthetic profile that the para- and ortho-isomers do not identically replicate.

Organic synthesis Electron donor Heterocycle

ALKBH2 and ALKBH3 Secondary Target Selectivity Profile of 3-Butoxybenzaldehyde

Beyond FTO, 3-butoxybenzaldehyde also inhibits the related AlkB homolog enzymes ALKBH2 (IC₅₀ = 65.2 μM) and ALKBH3 (IC₅₀ = 500 μM), yielding a selectivity window of approximately 2.5-fold over ALKBH2 and 19-fold over ALKBH3 relative to FTO [1]. While no matched selectivity data for 2- or 4-butoxybenzaldehyde are publicly available, this within-compound multi-target profile provides a baseline selectivity fingerprint that can be compared when profiling alternative benzaldehyde-derived inhibitors, establishing a benchmark that analog compounds must meet or exceed.

Selectivity ALKBH DNA repair

Validated Application Scenarios for 3-Butoxybenzaldehyde Based on Quantified Differentiation


FTO-Targeted Epigenetic Chemical Probe Development

With a reproducible IC₅₀ of 26.4 μM against full-length human FTO [1] and an established selectivity window over ALKBH2 (2.5×) and ALKBH3 (19×) [1], 3-butoxybenzaldehyde serves as a starting scaffold for medicinal chemistry programs developing FTO inhibitors. The meta-butoxy substitution pattern is integral to this activity; substitution with ortho- or para-isomers would alter the pharmacophore geometry and likely abolish target engagement, as the aldehyde and ether oxygen positioning is critical for active-site interaction.

Electron-Donor Mediated Heterocycle and Peroxide Synthesis

3-Butoxybenzaldehyde's documented electron-donor character enables its use in oxidative reaction manifolds for constructing heterocyclic compounds, epoxides, and peroxides . This electronic property is regioisomer-dependent; the para-isomer (4-butoxy) is not characterized as an electron donor in the same capacity and is instead employed for condensation-based derivatization . Researchers pursuing electron-transfer-initiated cyclizations or peroxide-forming reactions should therefore specify the meta-substituted 3-butoxy regioisomer.

Standardized Physical Property Reference for Regioisomer-Specific Method Development

The distinct boiling point (280.6 °C predicted) and density (1.020 g/cm³ predicted) of 3-butoxybenzaldehyde , which differ measurably from the para-isomer (bp 285 °C, density 1.031 g/mL) and the ortho-isomer (bp 281.1 °C, density 1.02 g/cm³) , provide critical benchmarks for developing regioisomer-specific analytical methods (GC, HPLC) and purification protocols. Misidentification of the regioisomer based on assumed physical property equivalence can lead to fraction misassignment and batch failure in quality control.

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